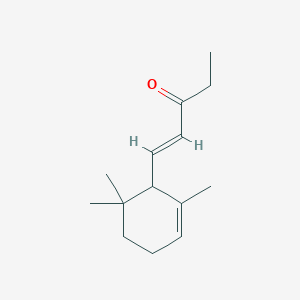

Etiocholanolone acetate

Vue d'ensemble

Description

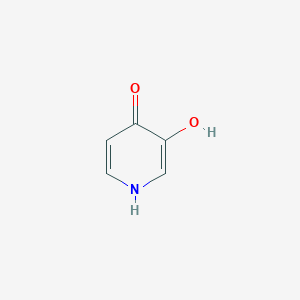

Etiocholanolone, also known as 5β-androsterone, is an etiocholane (5β-androstane) steroid and an endogenous 17-ketosteroid that is produced from the metabolism of testosterone . It is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine . Etiocholanolone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

Synthesis Analysis

Etiocholanolone is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate . The conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism .

Molecular Structure Analysis

The molecular formula of Etiocholanolone is C19H30O2 . It is a 3α-hydroxy steroid, a 17-oxo steroid, and an androstanoid . It derives from a hydride of a 5β-androstane .

Chemical Reactions Analysis

Etiocholanolone is a 17-ketosteroid which is excreted in the urine as a metabolite of steroid hormones . The most common form of etiocholanolone present in the urine is the sulfate salt . This agent, also known as 5-isoandrosterone, may be used to evaluate adrenal cortex function, bone marrow performance and, in neoplastic disease, for immunostimulation .

Physical And Chemical Properties Analysis

The molecular weight of Etiocholanolone is 290.4 g/mol . It is a 3α-hydroxy steroid, a 17-oxo steroid, and an androstanoid . It derives from a hydride of a 5β-androstane .

Applications De Recherche Scientifique

Granulocyte Mobilization and Myelosuppression Prediction

Etiocholanolone was used to assess bone marrow granulocyte reserves in patients with acute leukemia. It helped in predicting the level of hematologic toxicity following antileukemic therapy (Godwin, Zimmerman, Kimball, Wolff, & Perry, 1968).

Granulocyte Kinetics Assessment

Research has shown that etiocholanolone causes a significant increase in the total blood granulocyte pool, suggesting its utility in estimating bone marrow reserve (Vogel, Yankee, Kimball, Wolff, & Perry, 1967).

Influence on Granulocyte Entry into Peripheral Blood

Etiocholanolone was found to accelerate the release of labeled granulocytes from bone marrow when given at specific times in relation to cell labeling (Godwin, Zimmerman, Kimball, Wolff, & Perry, 1968).

Measurement of Marrow Granulocyte Reserves

Etiocholanolone injections in patients with hematological and renal diseases were used to measure marrow granulocyte reserves, showing a rise in blood granulocytes in normal subjects (Gunz, Mani, Ravich, Speden, & Vincent, 1970).

Effect on Lysosomes

It has been studied for its effect on the release of hydrolases from lysosomes in granular fractions of rabbit liver and leukocytes, suggesting a role in lysosomal disruption (Weissmann, 1965).

Bone Marrow Granulocyte Reserve in Liver Cirrhosis

Etiocholanolone tests in cirrhosis patients indicated a decrease in bone marrow granulocyte reserve (Cambiaghi & Paina, 1978).

Thermogenic Effect and Metabolic Fate

Studies have been conducted on its thermogenic response and metabolic fate in humans, showing its role in pyrogenic and inflammatory reactions (Kappas, Hellman, Fukushima, & Gallagher, 1958).

Influence on Erythropoiesis

Research suggests that etiocholanolone stimulates erythropoiesis in certain contexts, particularly in normal mice or those recently out of a hypoxic atmosphere (Gross & Goldwasser, 1976).

Orientations Futures

Etiocholanolone is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine . The conversion of testosterone to etiocholanolone is initiated within 12 hours of injection, but the increase in etiocholanolone is transient, indicating that etiocholanolone is also subject to metabolism . This suggests that future research could focus on the metabolic pathways of etiocholanolone and its role in various physiological processes .

Propriétés

IUPAC Name |

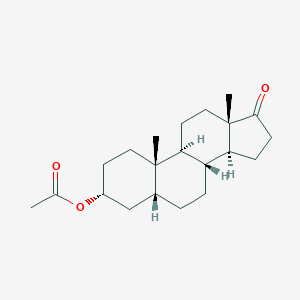

[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-YHKBIIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313916 | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etiocholanolone acetate | |

CAS RN |

1482-78-6 | |

| Record name | Etiocholanolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.